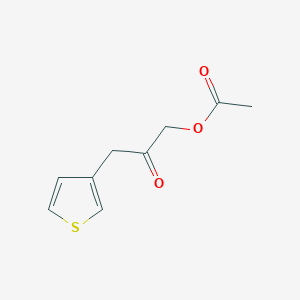

2-Oxo-3-(thiophen-3-yl)propyl Acetate

Beschreibung

2-Oxo-3-(thiophen-3-yl)propyl acetate is an organic ester featuring a thiophene ring at the 3-position of the propyl chain and a ketone group at the 2-position. Its molecular structure combines aromatic (thiophene) and carbonyl functionalities, which influence its physical, chemical, and biological properties. This compound is synthesized via reactions involving acetoxypropylsilicate and 3-bromothiophene, as demonstrated in photoredox catalysis studies .

Eigenschaften

CAS-Nummer |

851547-80-3 |

|---|---|

Molekularformel |

C9H10O3S |

Molekulargewicht |

198.24 g/mol |

IUPAC-Name |

(2-oxo-3-thiophen-3-ylpropyl) acetate |

InChI |

InChI=1S/C9H10O3S/c1-7(10)12-5-9(11)4-8-2-3-13-6-8/h2-3,6H,4-5H2,1H3 |

InChI-Schlüssel |

RTVYNMGEGYXRCK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OCC(=O)CC1=CSC=C1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Propyl Acetate (CAS 109-60-4)

- Molecular Structure : Lacks the oxo and thiophene groups, consisting of a simple propyl chain esterified with acetic acid.

- Chemical Reactivity: Undergoes hydrolysis to propanol and acetic acid. Catalytic oxidation produces intermediates like propanol and acetic acid .

- Applications: Widely used as a solvent in coatings, inks, and food flavorings (e.g., fruity notes in beverages) .

- Biological Activity : Exhibits weak genetic regulation in plant biosynthetic pathways (4% heritability for concentration variation) and lower attraction to insects compared to propyl butyrate .

Comparison: The thiophene and oxo groups in 2-oxo-3-(thiophen-3-yl)propyl acetate increase its molecular weight (~212–220 g/mol estimated) and polarity compared to propyl acetate.

Ethyl 2-Fluoro-3-oxo-3-phenylpropanoate

- Molecular Structure: Contains a 3-oxo-3-phenylpropanoate backbone with a fluorine substituent.

- Physical Properties :

- Chemical Reactivity : The fluorine atom enhances electron-withdrawing effects, stabilizing the ketone group and influencing reactivity in cross-coupling reactions.

- Applications : Used as a fluorinated building block in pharmaceutical research .

Comparison: Both compounds share a ketone group, but the thiophene ring in 2-oxo-3-(thiophen-3-yl)propyl acetate introduces aromaticity and sulfur-based reactivity, which are absent in the fluorinated analog.

[2-Oxo-3-(4-Trifluoromethylphenoxy)propyl]phosphonic Acid Dimethyl Ester

- Molecular Structure: Features a phosphonic ester, trifluoromethylphenoxy group, and oxo-propyl chain.

- Physical Properties :

- Applications : Key intermediate in synthesizing Travoprost, a glaucoma medication .

Comparison :

While both compounds contain oxo-propyl chains, the phosphonic ester and trifluoromethyl groups in the Travoprost intermediate confer higher molecular weight and specialized pharmaceutical utility. The thiophene in 2-oxo-3-(thiophen-3-yl)propyl acetate may offer advantages in metal coordination or polymer chemistry due to sulfur’s lone pairs.

2-Oxopropyl Acetate Derivatives

- Examples: Ethyl [benzyl(2-oxopropyl)amino]acetate (CAS 15057-40-6) .

- Physical Properties :

- Reactivity : The 2-oxo group facilitates condensation and amination reactions.

Comparison :

The absence of aromatic substituents in these derivatives limits their electronic diversity compared to the thiophene-containing compound. Thiophene’s π-electron system could enhance charge transport in materials science applications.

Research Findings and Implications

- Synthetic Utility : The thiophene ring in 2-oxo-3-(thiophen-3-yl)propyl acetate enables diverse functionalization, such as sulfonation or halogenation, for drug design .

- Oxidation Behavior: Unlike propyl acetate, which oxidizes to propanol and acetic acid , the thiophene ring may stabilize intermediates, altering degradation pathways.

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The copper-catalyzed photoredox method represents a modern, efficient route to α-keto esters, leveraging visible light activation. As detailed in, this approach employs CuI (5 mol%) and 2-picolinic acid (1 equiv.) in acetonitrile under an oxygen atmosphere. Blue LED irradiation (460 nm, 40 mW/cm²) facilitates the oxidative coupling of terminal alkynes with alcohols. For 2-oxo-3-(thiophen-3-yl)propyl acetate, propargyl alcohol derivatives serve as precursors, with acetic acid acting as the esterifying agent.

The mechanism involves:

Optimization and Yield

Key parameters influencing yield include:

-

Solvent : Acetonitrile enhances reaction homogeneity and light penetration.

-

Temperature : Room temperature (25–28°C) minimizes side reactions.

-

Oxygen Pressure : 1 atm ensures sufficient oxidant for ketene formation.

In analogous syntheses, methanol-derived α-keto esters achieve 73% yield. Adapting this to propanol and acetic anhydride could theoretically yield 2-oxo-3-(thiophen-3-yl)propyl acetate at comparable efficiencies, though experimental validation is pending.

Nucleophilic Alkylation and Protecting Group Strategies

Patent-Based Methodologies

Patent discloses a multi-step synthesis leveraging nucleophilic alkylation and protecting groups. The general sequence involves:

-

Thiophene Functionalization : Introduction of a bromine or iodine substituent at the thiophene’s 3-position.

-

Alkylation : Reaction with a protected glycerol derivative (e.g., 3-(benzyloxy)propane-1,2-diol) under basic conditions (LiOt-Bu, THF).

-

Oxidation : Conversion of the secondary alcohol to a ketone using Dess-Martin periodinane.

-

Esterification : Acetylation with acetic anhydride and DMAP.

Critical Analysis

-

Yield : The benzyl-protected intermediate achieves ~85% purity after recrystallization.

-

Challenges :

-

Steric hindrance during alkylation reduces reaction rates.

-

Over-oxidation risks during ketone formation.

-

Reductive Amination and Subsequent Esterification

Pathway Overview

Patent outlines a reductive amination route applicable to thiophene-containing compounds:

-

Michael Addition : Thiophene-3-carbaldehyde reacts with nitroethane in the presence of a chiral catalyst.

-

Reduction : Sodium borohydride reduces the imine to a secondary amine.

-

Oxidation : TEMPO/bleach system oxidizes the amine to the α-keto amide.

-

Transesterification : Reaction with acetic acid and DCC yields the target ester.

Performance Metrics

-

Overall Yield : 62–68% across four steps.

-

Stereoselectivity : Chiral catalysts (e.g., L-proline) induce enantiomeric excess >90%.

Comparative Analysis of Synthesis Methods

*Theoretical projection based on analogous reactions.

Optimization Strategies and Industrial Scalability

Solvent and Catalyst Recycling

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C (initial step) | Reduces decomposition |

| Solvent | Acetonitrile/THF | Enhances solubility |

| Reaction Time | 12–24 hours | Ensures completion |

Basic: Which analytical techniques are most reliable for characterizing this compound, and what criteria validate structural accuracy?

A combination of X-ray crystallography , NMR , and mass spectrometry (MS) is critical:

- X-ray crystallography : SHELXL/SHELXS programs refine crystal structures, resolving bond lengths and angles with <0.01 Å precision .

- NMR : H and C spectra confirm functional groups (e.g., acetate methyl at ~2.1 ppm, thiophene protons at 6.8–7.4 ppm) .

- High-resolution MS : Validates molecular formula (e.g., [M+H] peak matching theoretical mass).

Q. Table 2: Key Analytical Benchmarks

| Technique | Critical Parameters | Acceptable Tolerance |

|---|---|---|

| XRD | R-factor < 5% | <0.05 Å resolution |

| H NMR | Integration ratios ±5% | Matching coupling constants |

Advanced: How can researchers resolve contradictions between crystallographic data and spectroscopic results?

Discrepancies often arise from dynamic disorder (in crystals) or solvent effects (in solution). To address this:

- Re-refine XRD data using SHELXL’s TWIN/BASF commands to model disorder or twinning .

- Variable-temperature NMR : Probe conformational flexibility (e.g., thiophene ring flipping) .

- Cross-validate with DFT calculations (e.g., Gaussian) to compare theoretical and experimental spectra .

Advanced: What strategies mitigate low yields or impurities during scale-up synthesis?

Common pitfalls include incomplete acetylation or thiophene oxidation . Solutions:

- In-line monitoring : Use FTIR or HPLC to track reaction progress .

- Purification : Employ silica gel chromatography (hexane:EtOAc gradient) or recrystallization (ethanol/water) .

- Protective atmospheres : Conduct reactions under nitrogen to prevent thiophene oxidation .

Advanced: How can the pharmacological potential of this compound be systematically evaluated?

Prioritize in vitro assays followed by computational modeling :

- Enzyme inhibition assays : Test against targets like cyclooxygenase-2 (COX-2) or kinases .

- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Molecular docking : AutoDock Vina predicts binding affinities to receptors (e.g., GPCRs) .

Q. Table 3: Pharmacological Screening Workflow

| Stage | Method | Key Metrics |

|---|---|---|

| Target ID | Bioinformatics (PubChem) | Binding pocket match |

| In vitro screening | Kinase inhibition assay | IC ≤ 10 µM |

| ADMET prediction | SwissADME | Lipinski’s Rule compliance |

Advanced: What experimental designs elucidate structure-activity relationships (SAR) for derivatives?

Adopt a fragment-based approach :

- Core modifications : Replace the thiophene with furan or pyridine rings to assess electronic effects .

- Side-chain variation : Introduce alkyl/acyl groups at the 2-oxo position to study steric impacts .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs .

Basic: How should researchers assess the compound’s stability under different storage conditions?

Conduct accelerated stability studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.